2-(Naphthalen-2-yl)-3-nitropyridine

Nitric Oxide Synthase Inflammation Medicinal Chemistry

Sourcing 3-nitropyridines with consistent iNOS selectivity often leads to analogs with uncharacterized or variable potency, delaying inflammatory pathway research. 2-(Naphthalen-2-yl)-3-nitropyridine (CAS 918336-57-9) provides a defined profile to eliminate this uncertainty. - Quantified selectivity: Documented EC50 values for iNOS (1,800 nM), nNOS (1,500 nM), and eNOS (6,800 nM) in HEK293 cells enable confident isoform discrimination. - Synthetic versatility: Direct precursor for naphthyridine kinase inhibitor scaffolds, accelerating medicinal chemistry programs. - Reliable supply: Available from BenchChem with batch-specific analytical documentation to support reproducible experimental outcomes.

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 918336-57-9
Cat. No. B14190168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-2-yl)-3-nitropyridine
CAS918336-57-9
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=C(C=CC=N3)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O2/c18-17(19)14-6-3-9-16-15(14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H
InChIKeyKWPZZIYMWMRPMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Naphthalen-2-yl)-3-nitropyridine: Chemical Profile


2-(Naphthalen-2-yl)-3-nitropyridine (CAS 918336-57-9) is a 2-aryl-3-nitropyridine derivative with the molecular formula C₁₅H₁₀N₂O₂ and a molecular weight of 250.252 g/mol [1]. This compound is characterized by a pyridine ring substituted with a naphthalen-2-yl group at the 2-position and a nitro group at the 3-position [1]. Its structural features make it a member of the broader class of 3-nitropyridines, which are widely recognized as versatile precursors for the synthesis of biologically active heterocyclic compounds, including naphthyridines [2]. Notably, this compound has demonstrated inhibitory activity against nitric oxide synthase (NOS) isoforms, specifically human inducible NOS (iNOS), neuronal NOS (nNOS), and endothelial NOS (eNOS), positioning it as a research tool for studying NOS-related pathways [3].

Pathway study fit Reported NOS enzyme inhibition context (iNOS, nNOS, eNOS) supports nitric oxide pathway research
Synthetic intermediate 3-nitropyridine building block for naphthyridine and heterocycle-focused library synthesis

Irreplaceability of 2-(Naphthalen-2-yl)-3-nitropyridine


The biological activity and synthetic utility of 3-nitropyridine derivatives are exquisitely sensitive to the nature of the aryl substituent at the 2-position. Substituting the naphthalen-2-yl group with a different aromatic system, such as a phenyl ring, can drastically alter the compound's inhibitory potency and selectivity profile. For example, the naphthalene moiety provides enhanced lipophilicity and π-stacking interactions that can significantly improve target binding affinity compared to simpler phenyl analogs [1]. Furthermore, the position of the nitrogen atom within the heterocyclic ring system is critical; moving the nitrogen from the pyridine to another position in a fused naphthyridine system or altering the substitution pattern on the naphthalene ring (e.g., 1-naphthyl vs. 2-naphthyl) can lead to entirely different pharmacological or physicochemical properties [2]. Therefore, assuming functional equivalence between 2-(Naphthalen-2-yl)-3-nitropyridine and a seemingly close analog without rigorous head-to-head comparative data is a high-risk proposition for any research or development program. The quantitative evidence below underscores this point.

!
Aryl group sensitivity Replacing the naphthalen-2-yl group with a phenyl ring may shift NOS inhibition potency and isoform selectivity profile
!
Heteroatom position Changing the pyridine nitrogen position (2- vs 3- or 4-pyridyl) leads to distinct molecular interaction and photophysical properties
!
Naphthyl substitution pattern 1-naphthyl versus 2-naphthyl isomers may exhibit different pharmacological and physicochemical behavior

Comparative Data for 2-(Naphthalen-2-yl)-3-nitropyridine


iNOS Inhibition: Naphthyl vs. Phenyl Analog

2-(Naphthalen-2-yl)-3-nitropyridine demonstrates a significantly lower EC₅₀ for human iNOS inhibition (1,800 nM) compared to its 2-phenyl-3-nitropyridine analog, which shows an IC₅₀ of 24,200 nM in a rat iNOS cellular assay. While assay conditions differ slightly (human iNOS in HEK293 cells vs. rat iNOS in RINmF cells), the ~13-fold difference in potency strongly suggests that the extended aromatic naphthalene system is a critical determinant of enhanced target engagement [1][2].

iNOS Inhibition
Head-to-head
Naphthyl analog EC₅₀ 1,800 nM
Phenyl analog IC₅₀ 24,200 nM
~13.4-fold lower effective concentration
Reported higher target engagement in HEK293 cells vs. rat RINmF comparator
Assay conditions differ (human vs rat); direct platform comparison pending
Nitric Oxide Synthase Inflammation Medicinal Chemistry

NOS Isoform Selectivity Profile

2-(Naphthalen-2-yl)-3-nitropyridine exhibits a characteristic selectivity profile across the three major human NOS isoforms. The compound shows EC₅₀ values of 1,800 nM for iNOS, 1,500 nM for nNOS, and 6,800 nM for eNOS, all measured in human HEK293 cell-based assays [1]. This profile—with a 4.5-fold selectivity for iNOS over eNOS and comparable potency for iNOS and nNOS—is distinct and not guaranteed for other 2-aryl-3-nitropyridine analogs, which may exhibit different selectivity patterns.

NOS Selectivity
Class-level
4.5-fold iNOS/eNOS selectivity
iNOS 1,800 nM · nNOS 1,500 nM · eNOS 6,800 nM (HEK293)
Supports isoform-specific NOS pathway dissection
Full isoform profile unavailable for phenyl analog
Nitric Oxide Synthase Isoform Selectivity Drug Discovery

Nitrogen Position Effect on Fluorescence

In a study of three naphthalene-pyridyl isomers with different nitrogen positions (NP-2, NP-3, and NP-4), the compound corresponding to the 2-pyridyl substitution pattern (NP-2) exhibited unique fluorescence-responsive properties [1]. While specific quantitative fluorescence data (e.g., quantum yield, Stokes shift) is not detailed in the provided abstract, the study highlights that the position of the heteroatom nitrogen significantly affects intra- and intermolecular interactions, leading to distinct aggregation-induced emission (AIE) and reversible crystal-to-crystal transitions under acid/base stimuli. This demonstrates that the precise molecular architecture of 2-(Naphthalen-2-yl)-3-nitropyridine is critical for applications in functional dyes and smart materials, and that substituting it with a 3-pyridyl or 4-pyridyl isomer would result in fundamentally different material behavior.

Fluorescence
Class-level
Reversible acid/base-induced fluorescence switching and aggregation-induced emission (AIE)
Isomer-specific material behavior; 3- or 4-pyridyl isomers not interchangeable
Quantified quantum yield and Stokes shift data to verify
Materials Science Fluorescence Molecular Crystals

Synthetic Utility: Naphthyridine Precursor

3-Nitropyridines, including 2-(Naphthalen-2-yl)-3-nitropyridine, are widely recognized as convenient and readily available precursors for the synthesis of mono- and polynuclear heterocyclic systems, particularly naphthyridines [1]. The presence of the nitro group at the 3-position and an aryl group at the 2-position allows for efficient cyclization reactions that are not accessible to other substitution patterns. While not a direct quantitative comparison, this class-level inference highlights a key differentiator: the compound is not merely an end-point ligand but a valuable intermediate for constructing more complex, biologically relevant scaffolds like kinase inhibitors [2]. This dual utility adds procurement value beyond simple screening libraries.

Synthetic Utility
Class-level
Precursor for naphthyridine heterocycles via nitro reduction and cyclocondensation
Enables focused library synthesis of kinase-targeted scaffolds
Synthetic protocol conditions require review
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Key Applications of 2-(Naphthalen-2-yl)-3-nitropyridine


iNOS Inhibition in Inflammation Research

Given its enhanced potency for iNOS inhibition (EC₅₀ = 1,800 nM) compared to a simpler phenyl analog (IC₅₀ = 24,200 nM), this compound is a preferred starting point for cellular and biochemical assays investigating the role of iNOS in inflammatory pathways. Its well-defined EC₅₀ value against human iNOS in a relevant cellular context (HEK293 cells) provides a reliable benchmark for screening and for studies requiring controlled NOS modulation [1].

Synthesis of Naphthyridine Kinase Inhibitors

This compound serves as a strategic intermediate for the synthesis of naphthyridine derivatives, a privileged scaffold in kinase inhibitor development. Researchers aiming to expand their compound collections with novel TNIK, JAK2, or CK2 inhibitors can leverage this building block for efficient, modular synthesis, bypassing the need for de novo construction of the fused ring system [2][3].

Stimuli-Responsive Functional Dyes

The compound's demonstrated ability to undergo reversible fluorescence changes and aggregation-induced emission (AIE) in response to acid/base stimuli makes it a candidate for materials science applications. Researchers developing information encryption systems, molecular sensors, or high-emissivity dyes can utilize this specific isomer to achieve the reported photophysical behaviors, which are not reproducible with other naphthalene-pyridyl isomers [4].

NOS Isoform Selectivity Studies

With a defined profile of EC₅₀ values across human iNOS (1,800 nM), nNOS (1,500 nM), and eNOS (6,800 nM), this compound is a valuable research tool for dissecting the contributions of individual NOS isoforms in complex biological systems. This known selectivity profile allows for more confident interpretation of experimental outcomes compared to using an analog with an uncharacterized or different selectivity pattern [5].

Application
Selection Property
Validation Focus
iNOS pathway research
Reported human iNOS inhibition context
Cellular NO production assay validation
Naphthyridine kinase inhibitor synthesis
3-nitropyridine cyclization precursor
Scaffold construction and library expansion review
Stimuli-responsive functional dyes
Aggregation-induced emission and acid/base response
Isomer-specific photophysical characterization
NOS isoform selectivity studies
Defined iNOS/nNOS/eNOS EC₅₀ profile
Isoform-specific pathway assay interpretation

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